Vanin-1-IN-2
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Overview
Description
Vanin-1-IN-2 is a chemical compound known for its role as an inhibitor of the enzyme vanin-1. Vanin-1 is a pantetheinase enzyme that hydrolyzes pantetheine into pantothenic acid (vitamin B5) and cysteamine. This enzyme is involved in various physiological processes, including oxidative stress response and inflammation regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vanin-1-IN-2 typically involves the design and synthesis of pyrimidine amide compounds as lead compounds. The synthetic route includes a nucleophilic addition-elimination reaction of pantetheine-derived Weinreb amide under Barbier conditions . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the availability of necessary reagents and maintaining reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Vanin-1-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its activity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce a range of functionalized compounds with diverse properties.
Scientific Research Applications
Vanin-1-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of vanin-1 and its effects on oxidative stress and inflammation pathways.
Biology: Investigated for its role in modulating cellular redox status and its potential protective effects against oxidative damage.
Mechanism of Action
Vanin-1-IN-2 exerts its effects by inhibiting the enzyme vanin-1. This inhibition prevents the hydrolysis of pantetheine into pantothenic acid and cysteamine, thereby modulating the redox status and inflammatory response in cells. The molecular targets involved include the active site of vanin-1, where this compound binds and blocks the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Vanin-1-IN-2 include other vanin-1 inhibitors and pantetheinase inhibitors. These compounds share a common mechanism of action but may differ in their chemical structure and potency.
Uniqueness
This compound is unique due to its specific design and synthesis, which allows for effective inhibition of vanin-1. Its ability to modulate oxidative stress and inflammation pathways makes it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C15H12N4OS |
---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
[2-(pyridin-3-ylmethylamino)pyrimidin-5-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C15H12N4OS/c20-14(13-4-2-6-21-13)12-9-18-15(19-10-12)17-8-11-3-1-5-16-7-11/h1-7,9-10H,8H2,(H,17,18,19) |
InChI Key |
XXQGGYNRNJTVTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC=C(C=N2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.